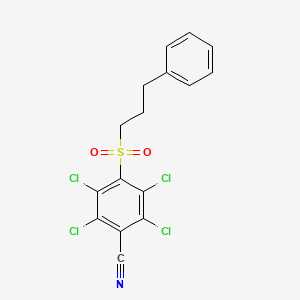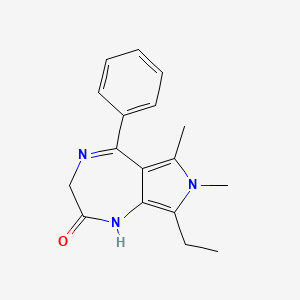
4-Oxazolidinone, 3-heptyl-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Heptyl-2-thioxooxazolidin-4-one is a heterocyclic compound characterized by a five-membered ring containing nitrogen, sulfur, and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-2-thioxooxazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of heptylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the oxazolidinone ring . The reaction conditions often require the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like glacial acetic acid.
Industrial Production Methods
Industrial production of 3-Heptyl-2-thioxooxazolidin-4-one may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Heptyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The nitrogen and oxygen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted oxazolidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Heptyl-2-thioxooxazolidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Heptyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Hexyl-2-thioxothiazolidin-4-one: Similar in structure but with a different alkyl chain length.
2-Thioxothiazolidin-4-one: Lacks the heptyl group, leading to different chemical properties and applications.
3-Methyl-2-thioxothiazolidin-4-one: Contains a methyl group instead of a heptyl group, affecting its reactivity and uses.
Uniqueness
3-Heptyl-2-thioxooxazolidin-4-one is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
63512-53-8 |
|---|---|
Molecular Formula |
C10H17NO2S |
Molecular Weight |
215.31 g/mol |
IUPAC Name |
3-heptyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C10H17NO2S/c1-2-3-4-5-6-7-11-9(12)8-13-10(11)14/h2-8H2,1H3 |
InChI Key |
NSFWJZWXHLAUMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)COC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Methyl 1,4,6,11-tetrahydro-6,11-dioxopyridazino[1,2-b]phthalazine-1-carboxylate](/img/structure/B13944114.png)





